![molecular formula C12H19N3O2 B1490606 1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine CAS No. 1478519-70-8](/img/structure/B1490606.png)
1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine
Overview
Description
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Molecular Structure Analysis
Azetidines are four-membered heterocycles. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions .Scientific Research Applications
Organic Synthesis
Azetidines, such as 1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine, play a crucial role in organic synthesis due to their ring strain and stability. They are used to introduce nitrogen-containing heterocycles, which are prevalent in many bioactive molecules .
Medicinal Chemistry
In medicinal chemistry, azetidines are valued for their potential as amino acid surrogates. They are incorporated into peptidomimetics, which mimic the structure of peptides and can disrupt or enhance protein-protein interactions in disease pathways .
Catalytic Processes
Azetidines are involved in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. Their strained structure makes them reactive intermediates for catalysis, leading to the formation of complex molecules .
Drug Discovery
The unique reactivity of azetidines derived from their ring strain is exploited in drug discovery. They serve as motifs in the development of new pharmaceuticals, offering a platform for the synthesis of diverse medicinal compounds .
Polymerization
Azetidines have applications in polymerization, where they are used as monomers or co-monomers to create polymers with specific mechanical and chemical properties. Their incorporation into polymers can enhance durability and functionality .
Chiral Templates
Due to their chiral nature, azetidines are used as chiral templates in asymmetric synthesis. They help in the creation of enantiomerically pure compounds, which is vital for producing substances with specific optical activities .
Future Directions
properties
IUPAC Name |
[4-(azetidine-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c16-11(9-1-2-9)14-3-5-15(6-4-14)12(17)10-7-13-8-10/h9-10,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQDCCKTKKWLGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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